molecular formula C15H18O2 B14414299 Methyl 2-cyclohex-2-en-1-yl-2-phenylacetate CAS No. 86769-71-3

Methyl 2-cyclohex-2-en-1-yl-2-phenylacetate

Cat. No.: B14414299
CAS No.: 86769-71-3
M. Wt: 230.30 g/mol
InChI Key: AZOXEEPVCXPIBN-UHFFFAOYSA-N
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Description

Methyl 2-cyclohex-2-en-1-yl-2-phenylacetate: is an organic compound with the molecular formula C15H18O2. It is an ester derived from the combination of a cyclohexene ring, a phenyl group, and an acetate moiety. This compound is known for its unique structural features, which make it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-cyclohex-2-en-1-yl-2-phenylacetate typically involves the esterification of 2-cyclohexen-1-yl-2-phenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-cyclohex-2-en-1-yl-2-phenylacetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Chemistry: Methyl 2-cyclohex-2-en-1-yl-2-phenylacetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed esterification and hydrolysis reactions.

Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects, particularly in the treatment of inflammatory and cardiovascular diseases.

Industry: The compound is used in the fragrance industry due to its pleasant odor and in the production of flavoring agents.

Mechanism of Action

The mechanism of action of Methyl 2-cyclohex-2-en-1-yl-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active acid form, which then exerts its effects by modulating biochemical pathways. The cyclohexene and phenyl groups contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

    Methyl phenylacetate: Similar in structure but lacks the cyclohexene ring.

    Cyclohexenone: Contains a cyclohexene ring but lacks the ester and phenyl groups.

    Methyl 2-(cyclohex-2-en-1-yl)acetate: Similar but lacks the phenyl group.

Uniqueness: Methyl 2-cyclohex-2-en-1-yl-2-phenylacetate is unique due to the presence of both the cyclohexene and phenyl groups, which impart distinct chemical and biological properties. This combination enhances its versatility in various applications, making it a valuable compound in scientific research and industry.

Properties

CAS No.

86769-71-3

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

methyl 2-cyclohex-2-en-1-yl-2-phenylacetate

InChI

InChI=1S/C15H18O2/c1-17-15(16)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2,4-6,8-10,13-14H,3,7,11H2,1H3

InChI Key

AZOXEEPVCXPIBN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1CCCC=C1)C2=CC=CC=C2

Origin of Product

United States

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